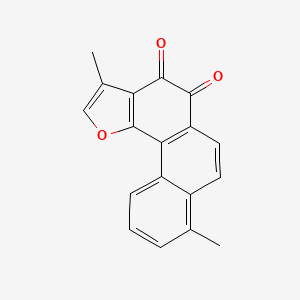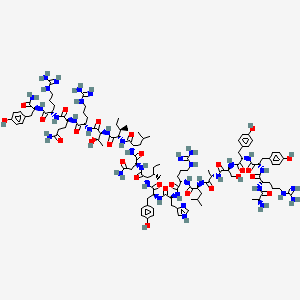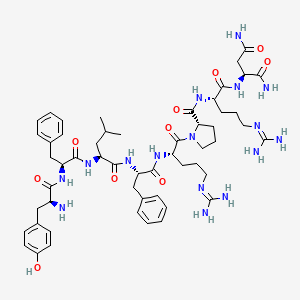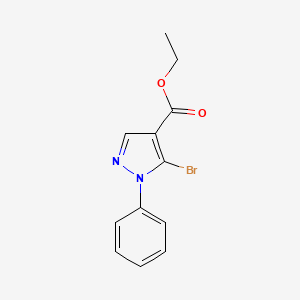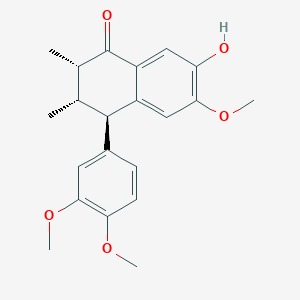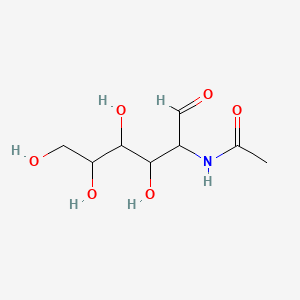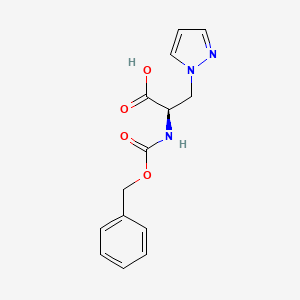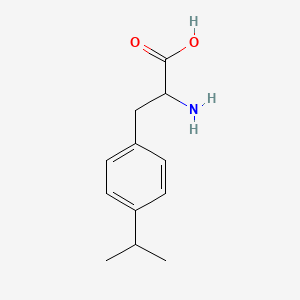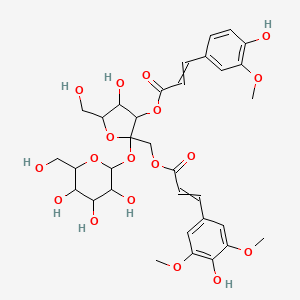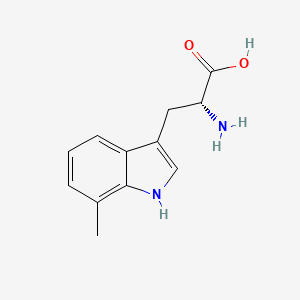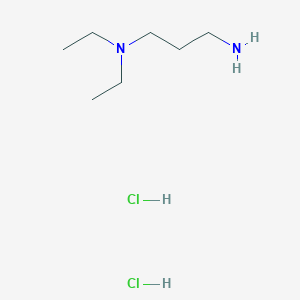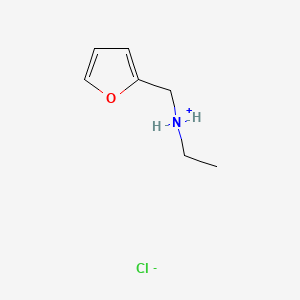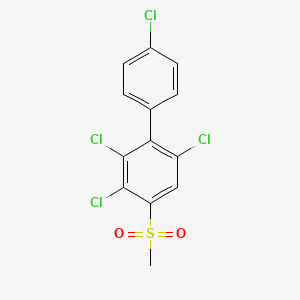
4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl
概要
説明
4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by having multiple chlorine atoms attached to the biphenyl moiety. The chemical formula for 4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl is C13H8Cl4O2S, and it has a molecular weight of 370.08 g/mol .
準備方法
The synthesis of 4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl typically involves the sulfonation of 2,3,6,4’-tetrachlorobiphenyl. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperatures to ensure the selective introduction of the methylsulfonyl group. Industrial production methods may involve large-scale sulfonation reactors with precise temperature and pressure controls to optimize yield and purity .
化学反応の分析
4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide or potassium hydroxide.
科学的研究の応用
4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl has several scientific research applications:
Chemistry: It is used as a reference material in the study of polychlorinated biphenyls and their environmental impact.
Biology: Research on its biotransformation and metabolism in living organisms helps understand the behavior of PCBs in biological systems.
Medicine: Studies on its toxicological effects contribute to the development of safety guidelines for handling PCBs.
作用機序
The mechanism of action of 4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl involves its interaction with cellular enzymes, particularly cytochrome P-450 enzymes. These enzymes mediate the oxidation of the compound to form hydroxylated metabolites and epoxides. Further conjugation with glucuronide or glutathione leads to the formation of methylsulfonyl metabolites. The molecular targets include various cellular proteins and enzymes involved in detoxification pathways .
類似化合物との比較
4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl can be compared with other polychlorinated biphenyls such as:
4,4’-Bis(methylsulfonyl)-2,2’,5,5’-tetrachlorobiphenyl: This compound has similar sulfonyl groups but differs in the position of chlorine atoms.
3,3’,4,4’-Tetrachlorobiphenyl: Lacks the methylsulfonyl group and has different toxicological properties.
2,2’,5,5’-Tetrachlorobiphenyl: Another PCB with a different chlorine substitution pattern, leading to varied chemical reactivity and biological effects
These comparisons highlight the unique structural and functional attributes of 4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl, making it a valuable compound for specific research and industrial applications.
特性
IUPAC Name |
1,3,4-trichloro-2-(4-chlorophenyl)-5-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)10-6-9(15)11(13(17)12(10)16)7-2-4-8(14)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLOIXKJSNAKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148723 | |
| Record name | 4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108736-08-9 | |
| Record name | 4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



